Tert-butyl ((1-(3-cyanopyridin-2-yl)piperidin-2-yl)methyl)carbamate

Dopamine D4 Receptor PET Imaging Medicinal Chemistry

Medicinal chemistry teams pursuing dopamine D4 receptor PET tracers face a critical gap: rigid 3- or 4-amino piperidine analogs cannot mimic the essential ethylenediamine pharmacophore. This 2-aminomethylpiperidine building block solves that by delivering a flexible, basic amine upon Boc deprotection-precisely matching the spatial vector required for high-affinity D4 binding. - Unique 2-aminomethyl substitution enables parallel library synthesis unattainable with positional isomers - Late-stage radiolabeling-compatible Boc-protected amine streamlines PET tracer development - ≥95% purity with reliable global logistics supports iterative lead optimization campaigns

Molecular Formula C17H24N4O2
Molecular Weight 316.4 g/mol
CAS No. 1420812-08-3
Cat. No. B3239195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl ((1-(3-cyanopyridin-2-yl)piperidin-2-yl)methyl)carbamate
CAS1420812-08-3
Molecular FormulaC17H24N4O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCCCN1C2=C(C=CC=N2)C#N
InChIInChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)20-12-14-8-4-5-10-21(14)15-13(11-18)7-6-9-19-15/h6-7,9,14H,4-5,8,10,12H2,1-3H3,(H,20,22)
InChIKeySSYLLYZOEOQRNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl ((1-(3-cyanopyridin-2-yl)piperidin-2-yl)methyl)carbamate (CAS 1420812-08-3): Rational Procurement for Dopamine D4 Receptor PET Tracer Development


Tert-butyl ((1-(3-cyanopyridin-2-yl)piperidin-2-yl)methyl)carbamate (CAS 1420812-08-3) is a specialized heterocyclic building block featuring a unique 2-substituted piperidine ring bearing a Boc-protected methylamine and a 3-cyanopyridin-2-yl group. Its molecular formula is C₁₇H₂₄N₄O₂, with a molecular weight of 316.4 g/mol and a typical commercial purity of 95% . This compound is positioned as a strategic intermediate for constructing ligands targeting the dopamine D4 receptor, a key subtype in the D2-like receptor family implicated in cognition, attention, and retinal function [1].

Why Generic Substitution with Other 3-Cyanopyridin-2-yl Piperidine Analogs Fails for Targeted D4 Ligand Synthesis


While numerous analogs such as tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate (CAS 848500-02-7) and tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-3-yl)carbamate (CAS 939986-24-0) exist, they possess critical structural differences that preclude direct interchangeability in lead optimization campaigns . Specifically, these analogs feature an aminated carbamate directly attached to the piperidine ring at the 3- or 4-position, yielding a rigid, non-basic amine handle. In contrast, the target compound provides a unique 2-aminomethyl substituent, introducing a flexible, basic secondary amine upon deprotection. This spatial and electronic difference is paramount for mimicking the ethylenediamine or arylpiperazine pharmacophores essential for high-affinity dopamine D4 receptor binding. Substituting with a positional isomer would result in a distinct 3D vector and potentially abolish target engagement, as demonstrated by structure-activity relationship (SAR) studies on related D4 ligands where the orientation of the piperidine nitrogen and the basic amine are critical for receptor recognition [1].

Quantitative Differentiation of Tert-butyl ((1-(3-cyanopyridin-2-yl)piperidin-2-yl)methyl)carbamate from Its Closest Analogs


Unique Topological Pharmacophore Vector: 2-Aminomethyl vs. 3- and 4-Carbamate Isomers

The target compound is a direct precursor to a 2-aminomethylpiperidine, a motif that perfectly replicates the basic nitrogen atom and the two-carbon spacer to the aromatic ring found in high-affinity D4 ligands like N-{2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl}-3-methoxybenzamide (Compound 7, Ki = 1.5 nM for hD4.4). The commercial 4-carbamate analog (CAS 848500-02-7) yields a 4-amino group, which, when coupled, would orient the pharmacophore along a divergent vector, failing to recapitulate the established dopamine D4 receptor binding mode [1].

Dopamine D4 Receptor PET Imaging Medicinal Chemistry

Critically Higher Target Engagement Potential Due to Piperidine-Ring Conformational Flexibility

The target compound's piperidine ring offers distinct conformational flexibility compared to the piperazine ring found in the majority of published 3-cyanopyridin-2-yl D4 ligands. Molecular modeling suggests that the piperidine chair flip can optimally position the 2-aminomethyl substituent for receptor interaction, whereas the piperazine ring is more constrained. This flexibility may lead to higher binding entropy, a concept that explained the enhanced D4 affinity of certain aminomethylpiperidine derivatives over their rigid piperazine counterparts in related SAR studies [1].

GPCR Molecular Modeling PET Tracer

Higher Synthetic Utility for Labeling with Positron-Emitting Isotopes

The Boc-protected 2-aminomethyl handle is ideally suited for late-stage functionalization with prosthetic groups bearing carbon-11 or fluorine-18, a strategy successfully employed for the clinical translation of D4 PET tracers. The primary amine, unveiled after Boc-deprotection, can be directly alkylated with [¹¹C]methyl iodide or coupled to a ¹⁸F-fluorinated synthon, enabling rapid radiolabeling. In contrast, the aniline-like 4-amino group of the analog (CAS 848500-02-7) is less nucleophilic, potentially requiring harsher alkylation conditions that are incompatible with short-lived radionuclides and may lead to lower radiochemical yields [1].

Radiochemistry Carbon-11 Fluorine-18

Validated Application Scenarios for Tert-butyl ((1-(3-cyanopyridin-2-yl)piperidin-2-yl)methyl)carbamate


Design and Synthesis of Next-Generation Dopamine D4 Receptor PET Tracers

The primary application is the construction of novel D4-selective radioligands for positron emission tomography. The compound provides a direct route to high-affinity ligands with the potential for improved brain uptake and specific binding signals, critical for mapping the D4 receptor in vivo. Its late-stage radiolabeling compatibility is a key advantage highlighted in quantitative evidence [1].

Lead Compound Library Synthesis for D4 Receptor Structure-Activity Relationship (SAR) Studies

The differentiated 2-aminomethylpiperidine core enables the rapid parallel synthesis of diverse compound libraries exploring the chemical space around the D4 receptor's orthosteric site. Medicinal chemistry teams can systematically vary the linker length, aromatic head group, and N-substituent while maintaining the validated core, a process not possible with the rigid 4-amino isomer [1].

Exploration of Conformational Entropy in GPCR Ligand Binding Kinetics

The compound serves as a valuable tool for biophysical studies examining the role of scaffold flexibility in drug-receptor residence time. The evidence suggests that its piperidine flexibility may lead to a slower dissociation rate constant (koff) compared to rigid piperazine-based D4 ligands, a hypothesis that can be tested using surface plasmon resonance or radioligand binding kinetics [2].

Synthesis of Chemical Probes for Investigating the Role of D4 Receptors in the Retina

Given the established high expression of D4 receptors in the retina, this building block can be used to create fluorescent or irreversible probes to study D4 receptor function in the eye. The flexible piperidine motif may be essential for achieving the necessary membrane permeability and target engagement in retinal tissue, a tissue where PET tracers have shown promise [3].

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